molecular formula C21H18O4 B8492205 2,4-Dibenzyloxybenzoic acid

2,4-Dibenzyloxybenzoic acid

Cat. No.: B8492205
M. Wt: 334.4 g/mol
InChI Key: YKKQJZWEQXEZAQ-UHFFFAOYSA-N
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Description

2,4-Dibenzyloxybenzoic acid is a useful research compound. Its molecular formula is C21H18O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

2,4-bis(phenylmethoxy)benzoic acid

InChI

InChI=1S/C21H18O4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)

InChI Key

YKKQJZWEQXEZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dihydroxybenzoic acid (48.0 g), anhydrous potassium carbonate (21.5 g), benzyl chloride (39.4 g) and dry sulpholane (400 ml) were heated together, with stirring, at 100° C. for 20 hours. The mixture was then poured into water (2 liters), the resulting oil was separated and the aqueous layer extracted with diethyl ether (300 ml). The ether extract was evaporated and its residue was combined with the said oil layer and washed with water (500 ml) to remove sulpholane, and then was washed with brine, the aqueous washings were extracted with diethyl ether (400 ml), and the combined oil and ether extract were dried and evaporated to give crude benzyl 2,4-dihydroxybenzoate (64 g), m.p. 83°-88° C. This ester (20 g) was treated with anhydrous potassium carbonate (17.0 g) and benzyl chloride (22.8 g) in dry sulpholane (300 ml) and the mixture was stirred and heated at 140° C. for 3 hours. It was allowed to cool and was then poured into water (1500 ml) and the mixture was neutralised to pH 7 by treatment with hydrochloric acid. The precipitated crude benzyl 2,4-dibenzyloxybenzoate was heated at reflux with a mixture of aqueous sodium hydroxide solution (2N; 400 ml) and ethanol (50 ml) for 10 hours. The solution was allowed to cool, and was then diluted with a large volume of water and acidified to pH 1 by treatment with hydrochloric acid (2N) to give a white solid which was filtered off and recrystallized from ethanol to give 2,4-dibenzyloxybenzoic acid (16.8 g), m.p. 126°-128° C.
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1500 mL
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solvent
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2 L
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solvent
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48 g
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21.5 g
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reactant
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39.4 g
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reactant
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400 mL
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[Compound]
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ester
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20 g
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reactant
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17 g
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reactant
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22.8 g
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reactant
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300 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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O=C(OCc1ccccc1)c1ccc(OCc2ccccc2)cc1OCc1ccccc1
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Synthesis routes and methods III

Procedure details

NaOH (1 N) (150 mL) was added to compound 36 (4.3 g) in MeOH (50 mL). The reaction mixture was heated to 65° C. with stirring for 48 h. After the reaction mixture was cooled down to room temperature, 1.0 M HCl (200 mL) was added to neutralize the reaction mixture. The solvent was concentrated under reduced pressure. The residue was extracted with CHCl3 and H2O. The combined organic layer was dried over MgSO4. After the MgSO4 was filtered off, the solvent was removed under reduced pressure. The residue was purified by flash chromatography to give the compound 37 (1.3 g) as a solid with total yield of 38.92% for 2 steps. LC-MS (ESI): m/e=335.2 [M+1]+
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
compound 36
Quantity
4.3 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
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reactant
Reaction Step Two
Yield
38.92%

Synthesis routes and methods IV

Procedure details

2,4-Dihydroxybenzoic acid was reacted with sodium hydride and benzyl bromide in dimethylformamide (DMF) to give a compound protected with benzyl groups at hydroxyl and carboxylic acids moieties in a 91% yield. The benzyl group was removed from the carboxylic acid moiety by refluxing it with 2 N sodium hydroxide in dioxane, followed by acidifying the mixture, to give 2,4-dibenzyloxybenzoic acid in 83% yield.
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carboxylic acids
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Synthesis routes and methods V

Procedure details

A solution of 2,4-dihydroxybenzoic acid (5 g), anhydrous K2CO3 (40 g) and benzyl bromide (16 mL) in acetone (100 mL) was refluxed for 4 hours. After filtration of solid, the filtrate was concentrated. The residue was stirred at room temperature with KOH (6 g), and methanol (20 mL) for 4 hours, and neutralized with dilute HCl (pH 2). The solid thus formed was filtered and recrystallized from a methanol-chloroform mixture (3:1) to get 3.5 g of the product. Concentration of mother liquor gave an additional 1 g of the product.
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5 g
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reactant
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40 g
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reactant
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16 mL
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reactant
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100 mL
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solvent
Reaction Step One

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